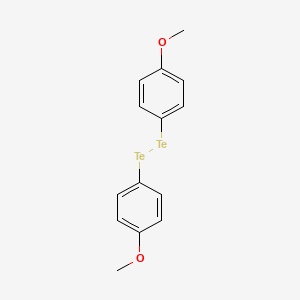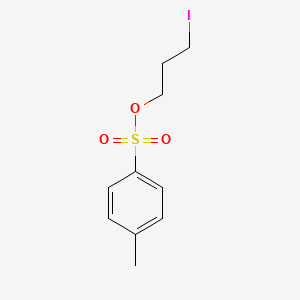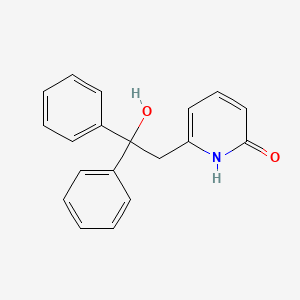
2-Methylundecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylundecan-3-one is an organic compound with the molecular formula C12H24O. It is a methyl ketone, characterized by the presence of a methyl group attached to the third carbon of an undecane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylundecan-3-one typically involves the alkylation of a suitable precursor. One common method is the reaction of 2-methylundecanal with a strong base, followed by oxidation to yield the ketone. Another approach involves the use of Grignard reagents, where an alkyl magnesium halide reacts with a suitable aldehyde to form the desired ketone.
Industrial Production Methods: In industrial settings, this compound can be produced through the hydroformylation of 1-decene, followed by hydrogenation and subsequent oxidation. This method is efficient and scalable, making it suitable for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form secondary alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products Formed:
Oxidation: 2-Methylundecanoic acid.
Reduction: 2-Methylundecan-3-ol.
Substitution: Various halogenated derivatives depending on the reagent used.
Scientific Research Applications
2-Methylundecan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Methylundecan-3-one involves its interaction with specific molecular targets and pathways. As a ketone, it can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of various adducts, influencing cellular processes and pathways.
Comparison with Similar Compounds
2-Methylundecanal: An aldehyde with similar structural features but different reactivity.
2-Undecanone: Another methyl ketone with a slightly different carbon chain length.
2-Methylundecane: A hydrocarbon with similar carbon chain length but lacking the ketone functional group.
Uniqueness: 2-Methylundecan-3-one is unique due to its specific positioning of the methyl and ketone groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes.
Properties
CAS No. |
6315-95-3 |
|---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
2-methylundecan-3-one |
InChI |
InChI=1S/C12H24O/c1-4-5-6-7-8-9-10-12(13)11(2)3/h11H,4-10H2,1-3H3 |
InChI Key |
GFUKRKCQQBTCNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1-Methyl-2-(5-methylfuran-2-yl)-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11948432.png)
